Corazonin - 122984-73-0

Corazonin

Catalog Number: EVT-468188
CAS Number: 122984-73-0
Molecular Formula: C62H84N18O18
Molecular Weight: 1369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Corazonin is a natural product found in Periplaneta americana with data available.
Source and Classification

Corazonin is classified as a neuropeptide, which means it acts as a signaling molecule in the nervous system. It is derived from precursor proteins that undergo enzymatic cleavage to yield the active peptide. In terms of its evolutionary classification, corazonin belongs to a broader family of neuropeptides that includes adipokinetic hormones and related peptides, which are involved in energy mobilization and stress responses.

Synthesis Analysis

The synthesis of corazonin involves several steps:

  1. Precursor Protein: The synthesis begins with the transcription of the corazonin gene into messenger RNA (mRNA), which is then translated into a precursor protein.
  2. Post-Translational Modifications: The precursor undergoes post-translational modifications, including cleavage by specific enzymes to produce the active corazonin peptide.
  3. Peptide Sequence: The active form of corazonin typically consists of an undecapeptide sequence, with variations observed across different species.

For example, in Drosophila melanogaster, the sequence is identified as pQNYHFSNGWYA-NH2, where the N-terminal pyroglutamate and C-terminal amide groups are crucial for its biological activity .

Molecular Structure Analysis

Corazonin's molecular structure is characterized by its undecapeptide nature, consisting of 11 amino acids. The peptide exhibits a specific conformation that allows it to interact effectively with its receptor.

Structural Features

  • N-Terminus: Typically features a pyroglutamate residue, enhancing stability against enzymatic degradation.
  • C-Terminus: Usually ends with an amide group, which is essential for receptor binding.
  • Secondary Structure: Although corazonin does not adopt a rigid secondary structure in solution, it may form helical or beta-sheet conformations upon binding to its receptor.

Molecular Weight

The molecular weight of corazonin varies slightly depending on species but generally falls within the range of 1,200 to 1,300 Daltons.

Chemical Reactions Analysis

Corazonin participates in several biochemical reactions within the body:

  1. Receptor Binding: Corazonin binds to specific G protein-coupled receptors (GPCRs), leading to activation of intracellular signaling pathways.
  2. Signal Transduction: Upon binding to its receptor, corazonin triggers a cascade of intracellular events involving second messengers like cyclic adenosine monophosphate (cAMP) and calcium ions.
  3. Physiological Effects: These signaling events result in physiological responses such as increased ecdysteroid synthesis during molting and modulation of heart rate.
Mechanism of Action

The mechanism of action for corazonin primarily involves its interaction with the corazonin receptor (CRZR), which is a type of GPCR:

  1. Receptor Activation: When corazonin binds to CRZR, it induces a conformational change in the receptor.
  2. G Protein Activation: This change activates associated G proteins (such as Gq or Gi), leading to downstream signaling pathways.
  3. Calcium Mobilization: Activation often results in increased intracellular calcium levels, which are crucial for various cellular responses including muscle contraction and hormone secretion.
  4. Physiological Outcomes: In crustaceans like Portunus trituberculatus, corazonin significantly stimulates ecdysteroid synthesis during molting phases .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Corazonin is soluble in aqueous solutions but may require specific conditions for stability.
  • Stability: The peptide is relatively stable under physiological conditions but can be degraded by peptidases if not protected.

Chemical Properties

  • pH Sensitivity: Corazonin's activity can be influenced by pH levels; optimal binding typically occurs within physiological pH ranges.
  • Thermal Stability: The peptide may denature at high temperatures, affecting its biological activity.
Applications

Corazonin has several scientific applications:

  1. Neurobiology Research: It serves as a model neuropeptide for studying signaling mechanisms in both invertebrates and vertebrates.
  2. Ecological Studies: Understanding corazonin's role in molting can provide insights into ecological adaptations among arthropods.
  3. Biotechnology: Potential applications include using corazonin analogs for pest control by disrupting normal molting processes in agricultural pests.
Structural and Molecular Characterization of Corazonin

Peptide Sequence and Post-Translational Modifications

Corazonin is an evolutionarily conserved neuropeptide characterized by an undecapeptide backbone (11 amino acids) and a C-terminal amidation critical for biological activity. The core sequence shows remarkable conservation across insects (pQTFQYSRGWTNamide), with species-specific variations primarily at position 7. For example:

  • Periplaneta americana (cockroach): [Arg⁷]-Corazonin [1] [7]
  • Schistocerca gregaria (locust): [His⁷]-Corazonin [1]
  • Bactrocera dorsalis: Unique Ser¹¹ substitution [2]

Post-translational modifications include:

  • N-terminal pyroglutamination: Blocks peptide degradation.
  • C-terminal amidation: Mediated by peptidylglycine α-amidating monooxygenase, essential for receptor binding [6].
  • Proteolytic cleavage: From larger prepropeptides at dibasic residues (e.g., KR, RR) [1].

Table 1: Corazonin Sequence Variations Across Species

SpeciesAmino Acid SequenceVariant Type
Periplaneta americanapQTFQYSRGWTNamide[Arg⁷]-Corazonin
Schistocerca gregariapQTFQYSHGWTNamide[His⁷]-Corazonin
Bactrocera dorsalispQTFQYSRGWTSamideSer¹¹ variant
Apis melliferapQTFTHSRGWTNamide[Thr⁴, His⁷]-Corazonin

Corazonin Receptor Phylogeny and GPCR Classification

The Corazonin receptor (CrzR) belongs to the rhodopsin-like G protein-coupled receptor (GPCR) family, phylogenetically aligned with the gonadotropin-releasing hormone (GnRH) receptor superfamily. Key evolutionary insights include:

  • Urbilaterian origin: Ancestral GnRH-like receptor duplication gave rise to corazonin, adipokinetic hormone (AKH), and AKH/corazonin-related peptide (ACP) receptors before arthropod radiation [3] [8].
  • Structural motifs: Conserved DRY (Asp-Arg-Tyr) motif at TM3 intracellular end and NSxxNPxxY in TM7, critical for Gαq coupling and intracellular signaling [5] [6].
  • Receptor divergence: CrzR shares <30% sequence identity with AKHR/ACPR despite common ancestry, explaining ligand specificity [9].

Table 2: Corazonin Receptor Classification and Properties

PropertyCharacteristicsFunctional Significance
GPCR SubfamilyRhodopsin-like (Class A)7-transmembrane topology
G-protein CouplingPrimarily GαqCalcium mobilization, PKC activation
Conserved MotifsDRY (TM3), NSxxNPxxY (TM7)Receptor activation, internalization
Evolutionary CladeGnRH receptor superfamilyDuplication from AKH/ACP lineage ~500 MYA

Splice Variants and Isoform Diversity

Alternative splicing generates functionally distinct Corazonin receptor isoforms, exemplified by:

  • Rhodnius prolixus:
  • Rhopr-CRZR-α: 608 amino acids; EC₅₀ = 2.7 nM for Corazonin.
  • Rhopr-CRZR-β: Shorter C-terminus; higher sensitivity (EC₅₀ = 1 nM) [3] [5].
  • Aedes aegypti ACPR: Three splice variants, but only AedaeACPR-I encodes a full-length 577-residue functional receptor [9].

Functional implications include:

  • Ligand sensitivity: Rhopr-CRZR-β requires lower Corazonin concentrations for activation.
  • Tissue-specific signaling: Isoform distribution in nervous vs. peripheral tissues modulates physiological outputs (e.g., cardiac function vs. stress responses) [5].

Ligand-Receptor Binding Dynamics and Selectivity

Corazonin exhibits stringent selectivity for CrzR despite structural similarities to AKH/ACP receptors. Key mechanisms include:

  • Molecular recognition:
  • Core residues: Corazonin’s C-terminal RGWTNamide anchors to CrzR through hydrogen bonding with TM6/TM7 residues.
  • N-terminus: Pyroglutamate (pQ) interacts with ECL2 residues (e.g., Phe¹⁸¹ in Drosophila CrzR) [6] [10].
  • Efficacy-driven selectivity:
  • Corazonin adopts divergent active-state binding poses in CrzR vs. related receptors due to extracellular loop variations (e.g., Leu¹⁹⁰ in M4 mAChR vs. Phe¹⁸¹ in M2) [10].
  • Mutagenesis studies confirm ECL2 residues dictate ligand orientation and signaling efficacy [8].

Functional assays:

  • CrzR activation elevates intracellular Ca²⁺ (EC₅₀ = 0.75 nM in Carcinus maenas) [8].
  • No cross-activation by AKH, ACP, or GnRH, confirming signaling specificity [3] [9].

Gene Expression Profiling Across Tissues and Developmental Stages

Corazonin and CrzR exhibit spatiotemporal expression patterns tied to physiological functions:

  • CNS expression:
  • Bactrocera dorsalis: Crz mRNA localized to dorsolateral protocerebrum and ventral nerve cord neurons [2].
  • Rhodnius prolixus: CrzR transcripts abundant in brain, subesophageal ganglion, and abdominal ganglia [5].
  • Peripheral tissues:
  • Fat body (Drosophila), salivary glands, epitracheal glands (B. dorsalis), and Y-organs (Carcinus maenas) [1] [2] [8].
  • Developmental regulation:
  • Bactrocera dorsalis: CrzR peaks in 2-day-old 3rd-instar larvae, coinciding with pupariation [2].
  • Aedes aegypti: CrzR transcripts enriched post-eclosion, suggesting roles in adult maturation [9].

Table 3: Tissue-Specific Corazonin Receptor Expression

SpeciesHigh Expression TissuesPhysiological Association
Drosophila melanogasterBrain, fat body, salivary glandsStress response, metabolism
Bactrocera dorsalisCNS, epitracheal glandsEcdysis initiation, pupariation
Rhodnius prolixusDorsal vessel, reproductive tractHeart rate modulation, reproduction
Carcinus maenasY-organsEcdysteroid biosynthesis (post-molt)

Developmental expression profiles:

  • Larval stages: CrzR upregulation precedes ecdysis in B. dorsalis and Manduca sexta [2] [8].
  • Adulthood: Sustained CNS expression in Drosophila correlates with stress responsiveness and sexual dimorphism in metabolism [4].

Illustrative example: In B. dorsalis, CrzR knockdown delays pupariation by suppressing tyrosine hydroxylase and dopa-decarboxylase expression—key enzymes for cuticle sclerotization [2].

Properties

CAS Number

122984-73-0

Product Name

Corazonin

IUPAC Name

N-[1-[[1-[[1-[[2-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[2-[[3-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

Molecular Formula

C62H84N18O18

Molecular Weight

1369.4 g/mol

InChI

InChI=1S/C62H84N18O18/c1-30(82)50(60(97)75-41(52(65)89)26-47(64)86)80-58(95)44(25-34-27-69-37-12-7-6-11-36(34)37)72-49(88)28-70-53(90)38(13-8-22-68-62(66)67)73-59(96)45(29-81)78-57(94)42(24-33-14-16-35(84)17-15-33)76-54(91)40(18-20-46(63)85)74-56(93)43(23-32-9-4-3-5-10-32)77-61(98)51(31(2)83)79-55(92)39-19-21-48(87)71-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,69,81-84H,8,13,18-26,28-29H2,1-2H3,(H2,63,85)(H2,64,86)(H2,65,89)(H,70,90)(H,71,87)(H,72,88)(H,73,96)(H,74,93)(H,75,97)(H,76,91)(H,77,98)(H,78,94)(H,79,92)(H,80,95)(H4,66,67,68)

InChI Key

UOABGUNWRLWTJU-UHFFFAOYSA-N

SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O

Synonyms

corazonin protein, insect
Glp-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asn-amide

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O

Isomeric SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O

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